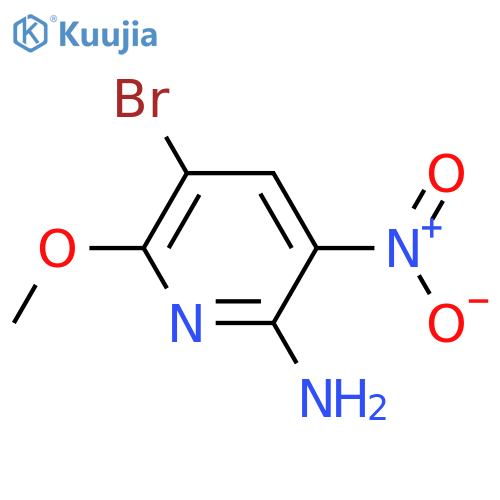

Cas no 1017782-09-0 (5-Bromo-6-methoxy-3-nitropyridin-2-amine)

5-Bromo-6-methoxy-3-nitropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-6-methoxy-3-nitropyridin-2-amine

- 5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine

- 5-Bromo-6-ethoxy-3-nitro-pyridin-2-ylamine

- C6H6BrN3O3

- RJUQFVVTWROHSV-UHFFFAOYSA-N

- 3144AJ

- FCH1397442

- AK155026

- AX8289634

- 2-Pyridinamine, 5-bromo-6-methoxy-3-nitro-

- MFCD09997888

- SCHEMBL14859100

- C71087

- SB30185

- AKOS024260860

- DS-8194

- DTXSID80696187

- CS-0187123

- EN300-7385166

- DB-058691

- 1017782-09-0

- 5-Bromo-6-methoxy-3-nitropyridin-2-amine

-

- MDL: MFCD09997888

- インチ: 1S/C6H6BrN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9)

- InChIKey: RJUQFVVTWROHSV-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=C(C(=C1[H])[N+](=O)[O-])N([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 246.95925g/mol

- どういたいしつりょう: 246.95925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 94

5-Bromo-6-methoxy-3-nitropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B55180-1g |

5-Bromo-6-methoxy-3-nitropyridin-2-amine |

1017782-09-0 | 97% | 1g |

¥1634.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B55180-250mg |

5-Bromo-6-methoxy-3-nitropyridin-2-amine |

1017782-09-0 | 97% | 250mg |

¥437.0 | 2022-10-09 | |

| Chemenu | CM172007-5g |

5-Bromo-6-methoxy-3-nitro-pyridin-2-ylamine |

1017782-09-0 | 95% | 5g |

$1851 | 2021-08-05 | |

| Alichem | A029194627-5g |

5-Bromo-6-methoxy-3-nitropyridin-2-amine |

1017782-09-0 | 95% | 5g |

$1980.00 | 2023-09-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK210-250mg |

5-Bromo-6-methoxy-3-nitropyridin-2-amine |

1017782-09-0 | 97% | 250mg |

1242CNY | 2021-05-08 | |

| 1PlusChem | 1P0005Z1-1g |

2-Pyridinamine, 5-bromo-6-methoxy-3-nitro- |

1017782-09-0 | 97% | 1g |

$175.00 | 2023-12-27 | |

| abcr | AB505292-1g |

5-Bromo-6-methoxy-3-nitropyridin-2-amine; . |

1017782-09-0 | 1g |

€312.00 | 2024-04-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM103-250mg |

5-bromo-6-methoxy-3-nitropyridin-2-amine |

1017782-09-0 | 95% | 250mg |

¥198.0 | 2024-04-26 | |

| Aaron | AR00067D-100mg |

2-Pyridinamine, 5-bromo-6-methoxy-3-nitro- |

1017782-09-0 | 98% | 100mg |

$18.00 | 2025-01-20 | |

| 1PlusChem | 1P0005Z1-5g |

2-Pyridinamine, 5-bromo-6-methoxy-3-nitro- |

1017782-09-0 | 97% | 5g |

$871.00 | 2023-12-27 |

5-Bromo-6-methoxy-3-nitropyridin-2-amine 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

5-Bromo-6-methoxy-3-nitropyridin-2-amineに関する追加情報

Professional Introduction to 5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS No. 1017782-09-0)

5-Bromo-6-methoxy-3-nitropyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1017782-09-0, is a significant intermediate in modern pharmaceutical and agrochemical synthesis. This heterocyclic compound features a pyridine core substituted with bromine, methoxy, and nitro functional groups, making it a versatile building block for further chemical modifications. Its unique structural attributes have garnered attention in the development of novel bioactive molecules, particularly in the quest for innovative therapeutic agents.

The compound’s molecular structure, characterized by a pyridine ring with substituents at the 2, 3, and 6 positions, imparts distinct reactivity patterns that are exploited in synthetic chemistry. The presence of a bromine atom at the 5-position facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the methoxy group at the 6-position and the nitro group at the 3-position introduce further opportunities for functionalization, enabling the synthesis of diverse derivatives with tailored biological activities.

In recent years, 5-Bromo-6-methoxy-3-nitropyridin-2-amine has emerged as a valuable scaffold in medicinal chemistry research. Its utility extends to the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have explored its potential in designing kinase inhibitors, where the pyridine core serves as a pharmacophoric element interacting with specific binding pockets on protein targets. The nitro group, being reducible to an amine, allows for modulation of reactivity and bioavailability, enhancing drug-like properties.

Moreover, the compound has been investigated in the context of antimicrobial and anticancer research. Researchers have leveraged its structural features to develop novel analogs with enhanced efficacy against resistant strains of bacteria or aggressive cancer cell lines. The bromine substituent enables further derivatization via metal-catalyzed reactions, enabling the introduction of pharmacologically relevant groups such as thiols or amines. Such modifications have led to promising candidates for preclinical evaluation.

The synthesis of 5-Bromo-6-methoxy-3-nitropyridin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom, followed by nucleophilic substitution or etherification to incorporate the methoxy group. The nitration step introduces the nitro functionality at the 3-position of the pyridine ring, requiring precise control over reaction conditions to avoid over-nitration or side products.

Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound. For example, catalytic methods employing transition metals have streamlined certain transformation steps, reducing reaction times and minimizing waste generation. These innovations align with growing emphasis on sustainable chemistry practices in industrial applications.

The pharmacological potential of derivatives derived from 5-Bromo-6-methoxy-3-nitropyridin-2-amine continues to be explored in academic and industrial research settings. Computational modeling and high-throughput screening techniques have accelerated the discovery process by predicting binding affinities and identifying lead compounds for further optimization. Such approaches underscore the compound’s importance as a starting material for drug discovery programs targeting neurological disorders, inflammatory diseases, and metabolic conditions.

In conclusion,5-Bromo-6-methoxy-3-nitropyridin-2-amine (CAS No. 1017782-09-0) represents a critical intermediate with broad applications in synthetic chemistry and medicinal biology. Its structural versatility enables diverse functionalization strategies, making it indispensable for developing novel therapeutic agents. As research progresses,this compound is expected to remain at forefront of innovation,contributing to advancements across multiple scientific disciplines.

1017782-09-0 (5-Bromo-6-methoxy-3-nitropyridin-2-amine) 関連製品

- 5446-92-4(2-Methoxy-5-nitropyridine)

- 6635-90-1(2-Methoxy-4-methyl-5-nitropyridine)

- 6635-86-5(4-methyl-3-nitro-pyridin-2-amine)

- 5467-69-6(1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one)

- 28020-38-4(6-Methoxypyridine-2,3-diamine)

- 3537-14-2(5-Nitropyridine-2,3-diamine)

- 7598-26-7(5-Methyl-3-nitropyridin-2-amine)

- 4214-75-9(2-Amino-3-nitropyridine)

- 18677-41-3(2,6-Dimethoxy-3-nitropyridine)

- 20265-35-4(2-Methoxy-3-nitropyridine)